molecular formula C17H14ClNO3 B11698322 methyl 4-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}benzoate

methyl 4-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}benzoate

Cat. No.: B11698322
M. Wt: 315.7 g/mol
InChI Key: BXEQUIFBNCFLKF-NYYWCZLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-[(2E)-3-(4-CHLOROPHENYL)PROP-2-ENAMIDO]BENZOATE is a synthetic organic compound that belongs to the class of benzoates It is characterized by the presence of a chlorophenyl group and a prop-2-enamido group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(2E)-3-(4-CHLOROPHENYL)PROP-2-ENAMIDO]BENZOATE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-chlorobenzaldehyde with an appropriate acetophenone derivative in the presence of a base such as aqueous sodium hydroxide in ethanol . The product is then purified by recrystallization from a suitable solvent such as ethyl acetate/hexane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(2E)-3-(4-CHLOROPHENYL)PROP-2-ENAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

METHYL 4-[(2E)-3-(4-CHLOROPHENYL)PROP-2-ENAMIDO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-[(2E)-3-(4-CHLOROPHENYL)PROP-2-ENAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-[(2E)-3-(4-CHLOROPHENYL)PROP-2-ENAMIDO]BENZOATE is unique due to its specific structural features, such as the presence of a chlorophenyl group and a prop-2-enamido group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H14ClNO3

Molecular Weight

315.7 g/mol

IUPAC Name

methyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate

InChI

InChI=1S/C17H14ClNO3/c1-22-17(21)13-5-9-15(10-6-13)19-16(20)11-4-12-2-7-14(18)8-3-12/h2-11H,1H3,(H,19,20)/b11-4+

InChI Key

BXEQUIFBNCFLKF-NYYWCZLTSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.